molecular formula C23H27FN2O2 B6909917 N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide

N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide

Cat. No.: B6909917
M. Wt: 382.5 g/mol
InChI Key: YOEKOLMZFJXACJ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c1-17(26-13-10-18-4-2-3-5-21(18)26)16-25-22(27)23(11-14-28-15-12-23)19-6-8-20(24)9-7-19/h2-9,17H,10-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEKOLMZFJXACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Substitution Reactions: The indole moiety is then subjected to substitution reactions to introduce the 2,3-dihydroindol-1-yl group.

    Coupling with Oxane-4-carboxamide: The substituted indole is then coupled with 4-(4-fluorophenyl)oxane-4-carboxamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole nucleus.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indole ring and the oxane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring or the oxane moiety.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Oxindole derivatives: Known for their anticancer and antimicrobial properties.

    Fluorophenyl compounds: Studied for their potential therapeutic applications.

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide is unique due to its combination of the indole nucleus with the oxane-4-carboxamide moiety, which imparts distinct chemical and biological properties

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